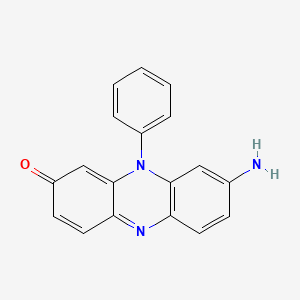

8-Amino-10-phenylphenazin-2-one

描述

Historical Perspectives and Evolution of Phenazine (B1670421) Research

The study of phenazines dates back to the 19th century, with the first phenazine derivative, pyocyanin, being isolated from the bacterium Pseudomonas aeruginosa in 1859. researchgate.net This discovery marked the beginning of extensive research into this class of compounds. Initially, research was primarily focused on their roles as pigments and dyes due to their often vibrant colors. nih.gov Classical synthetic methods for the phenazine core, such as the Wohl-Aue reaction, were developed during this early period. nih.gov

Over the years, the focus of phenazine research has evolved significantly. The discovery of their widespread production by various microorganisms, including bacteria and archaea, led to investigations into their natural roles and biosynthetic pathways. nih.govnih.gov It was found that phenazine biosynthesis often branches from the shikimic acid pathway. nih.govgoogle.com The 20th and 21st centuries have seen a surge in research exploring the diverse biological activities of phenazines, including their antimicrobial, antifungal, antitumor, and antiparasitic properties. researchgate.netchemicalbook.com This has been driven by the increasing need for new therapeutic agents and the unique mechanisms of action exhibited by many phenazine derivatives. google.com

Overview of the Phenazine Scaffold in Contemporary Chemical Biology

The phenazine scaffold is a privileged structure in modern chemical biology due to its versatile and often potent bioactivities. chemicalbook.commdpi.com The planar, aromatic nature of the phenazine ring system allows it to intercalate with DNA, a mechanism that contributes to the anticancer properties of some derivatives. researchgate.net Furthermore, the redox-active nature of the phenazine core is crucial to many of its biological functions. Phenazines can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS) that can be toxic to microbial pathogens and cancer cells. researchgate.net

In recent years, the unique photophysical properties of phenazine derivatives have also been explored. Their fluorescence and ability to act as photosensitizers have led to applications in bioimaging and photodynamic therapy. chemicalbook.com The ability to readily modify the phenazine scaffold through various chemical reactions allows for the fine-tuning of its biological and physical properties, making it an attractive target for the development of new drugs and functional materials. researchgate.net The broad spectrum of biological activities exhibited by phenazine derivatives underscores the continued importance of this scaffold in the development of novel therapeutic agents. nih.gov

Rationale for Academic Investigation of 8-Amino-10-phenylphenazin-2-one

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the known properties of related aminophenazine and phenazinone compounds. The presence of both an amino group and a phenyl substituent on the phenazinone core suggests a molecule with potentially interesting and tunable properties.

The amino group can significantly influence the electronic and biological properties of the phenazine scaffold. Aminophenazines have been investigated for a range of applications, including as dyes and as precursors to more complex molecules. nih.gov The position of the amino group at the 8-position could impact its interaction with biological targets.

The N-phenyl group at the 10-position introduces a significant steric and electronic modification to the phenazine core. This substituent can influence the planarity of the molecule and its ability to engage in intermolecular interactions, such as pi-stacking with DNA or protein residues. The phenyl group can also be a site for further functionalization to modulate solubility, bioavailability, and target specificity.

Given the established anticancer and antimicrobial activities of many phenazine derivatives, it is plausible that this compound would be investigated for similar biological activities. The combination of the phenazinone core, the amino substituent, and the N-phenyl group creates a unique chemical entity that warrants exploration for its potential as a novel therapeutic agent or as a scaffold for the development of new bioactive compounds.

Below is a table summarizing the basic information available for the compound of interest:

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₈H₁₃N₃O |

| Formula Weight | 287.32 |

Structure

3D Structure

属性

CAS 编号 |

6364-25-6 |

|---|---|

分子式 |

C18H13N3O |

分子量 |

287.3 g/mol |

IUPAC 名称 |

8-amino-10-phenylphenazin-2-one |

InChI |

InChI=1S/C18H13N3O/c19-12-6-8-15-17(10-12)21(13-4-2-1-3-5-13)18-11-14(22)7-9-16(18)20-15/h1-11H,19H2 |

InChI 键 |

QCHOECSVKPOYKN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C3=CC(=O)C=CC3=NC4=C2C=C(C=C4)N |

规范 SMILES |

C1=CC=C(C=C1)N2C3=CC(=O)C=CC3=NC4=C2C=C(C=C4)N |

其他CAS编号 |

6364-25-6 |

产品来源 |

United States |

Synthetic Methodologies for 8 Amino 10 Phenylphenazin 2 One and Its Analogues

Classical and Contemporary Synthetic Routes to Phenazinone Derivatives

The synthesis of phenazinone derivatives has evolved from traditional methods, often requiring harsh conditions, to more sophisticated and sustainable approaches. These methods can be broadly categorized into oxidative condensation strategies, metal-catalyzed approaches, and green chemistry protocols.

Oxidative Condensation Strategies and Aposafranone Formation

Historically, the synthesis of phenazinones, including aposafranones, has been achieved through oxidative condensation reactions. These methods typically involve the condensation of o-phenylenediamines with phenols or their derivatives. nih.govnih.gov For instance, the acid-catalyzed condensation of o-phenylenediamines with benzoquinones or naphthoquinones represents a traditional route to aposafranones. nih.gov Another classical approach is the iron(III) chloride-catalyzed intramolecular condensation of o-phenylenediamines. nih.gov

A notable example involves the oxidative condensation of p-phenylenediamines with 3-hydroxy-2-methyl-N-(phenylamino)benzene to yield new colored aposafranones. nih.gov The synthesis of 8-amino-phenazines-2-carboxylic acid has also been achieved through an oxidative cyclization process. researchgate.net However, these classical methods often suffer from low yields and harsh reaction conditions. nih.gov

More contemporary approaches to aposafranone synthesis have also been explored. For example, a route to aposafranone-N-oxides involves enamines in a process that combines nucleophilic substitution with an intramolecular condensation onto a nitro group. nih.gov

Metal-Catalyzed Approaches in Phenazine (B1670421) Synthesis

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including phenazine derivatives. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for the construction of the phenazine core.

One prominent method is the double Buchwald-Hartwig amination of substituted bromoanilines, followed by an in-situ oxidation, to generate functionalized phenazines. clockss.org This "ligation" of two aromatic rings offers a versatile route to a variety of substituted phenazines with a high degree of regiochemical control. clockss.org For example, this strategy has been successfully employed in the synthesis of 1,6-disubstituted phenazine derivatives from 1,6-dichlorophenazine (B14720589) via palladium-mediated amination. nih.govrsc.org

Copper-promoted Jourdan-Ullmann coupling is another important metal-catalyzed reaction used in the synthesis of phenazine-1-carboxylic acid analogues. rroij.com This reaction typically involves the coupling of an aniline (B41778) with a substituted 2-bromo-3-nitrobenzoic acid. rroij.com

Green Chemistry Principles and Sustainable Synthesis

Key green chemistry strategies for phenazine synthesis include:

Mechanosynthesis: Solvent-free reactions conducted by grinding reactants together. colab.ws

Solvent-free and catalyst-free synthesis: Reactions carried out in the absence of both solvents and catalysts, often under thermal or microwave conditions. colab.ws

Green solvent-based synthesis: Utilizing environmentally benign solvents such as water. colab.ws

Ultrasound-assisted and microwave-assisted synthesis: Employing alternative energy sources to accelerate reaction rates and improve yields. colab.wsresearchgate.net

Photocatalysis: Using visible light and a photoredox catalyst, such as eosin (B541160) Y, to drive the synthesis of phenazines and phenoxazinones from ortho-substituted aromatic amines in water. acs.org This metal-free approach offers a clean and sustainable alternative to traditional methods. acs.org

Nanocatalysis: The use of nanocatalysts, such as copper oxide quantum dots on magnetic silica (B1680970) nanoparticles, offers a highly efficient and reusable catalytic system for the synthesis of phenazine derivatives under mild conditions. nih.gov

A solar-assisted photopolymerization method has also been developed for the synthesis of poly(o-phenylenediamine)@zinc oxide composites, showcasing the potential of renewable energy in the synthesis of phenazine-related materials. acs.org

Precursor Design and Functional Group Interconversions in Phenazinone Synthesis

The rational design of precursors and the strategic use of functional group interconversions are critical for the successful synthesis of complex phenazinone derivatives like 8-Amino-10-phenylphenazin-2-one.

The synthesis often starts with readily available materials that are elaborated through a series of chemical transformations. For example, o-phenylenediamine (B120857) is a key precursor for many heterocyclic compounds, including phenazines. wikipedia.orgnih.gov It can be prepared by the reduction of 2-nitroaniline. wikipedia.org

Functional group interconversions play a crucial role in introducing desired substituents onto the phenazine core. For instance, nitration of aminophenazines can be used to introduce a nitro group, which can then be reduced to an amino group. cdnsciencepub.com The synthesis of phenazine-1-carboxylic acid derived small molecules often involves a copper-promoted Jourdan-Ullmann coupling followed by a reductive ring closure using sodium borohydride. rroij.com Further diversification can be achieved by converting the carboxylic acid to an amide or by using a Curtius rearrangement to form an aminophenazine. rroij.com

The synthesis of substituted 1,6-diaminophenazines can be achieved by acylation of 1,6-diaminophenazine (B101058) followed by reduction. nih.govrsc.org Similarly, amino- and polyaminophthalazinones have been synthesized via palladium-catalyzed amination of 4-bromophthalazinones. nih.gov

Optimization of Reaction Conditions for Improved Yields and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of phenazinone synthesis. This involves a systematic investigation of various parameters such as catalyst, solvent, temperature, and reaction time.

For instance, in the palladium-catalyzed synthesis of 1,6-dimethoxyphenazine, various palladium catalyst systems were screened, with the palladium(II)-BrettPhos precatalyst in combination with potassium hexamethyldisilazide (KHMDS) providing the best results. nih.gov

In the development of a nanocatalytic process for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, the factors affecting the reaction yield and catalytic performance were optimized. nih.gov This led to reaction yields of over 86–95% for different derivatives under optimal conditions. nih.gov The reusability of the nanocatalyst was also a key consideration, with the catalyst demonstrating high stability for at least five operational cycles. nih.gov

Microwave-assisted synthesis has also been shown to be an effective technique for improving reaction efficiency. The condensation of 1,2-phenylenediamines with various carbonyl compounds under microwave irradiation can lead to the formation of benzimidazoles and other related heterocycles in high yields and with reduced reaction times. researchgate.net

Advanced Structural Elucidation and Spectroscopic Investigations of 8 Amino 10 Phenylphenazin 2 One

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopy is fundamental to the structural analysis of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer a detailed view of the atomic arrangement and molecular composition.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the complete and unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals in the molecular structure of 8-Amino-10-phenylphenazin-2-one. chemrxiv.org While one-dimensional NMR provides initial data, 2D techniques resolve signal overlap and reveal through-bond and through-space correlations essential for mapping the complex aromatic spin systems of the phenazine (B1670421) core and the attached phenyl ring. chemrxiv.org

Key 2D-NMR experiments and their applications for this compound would include:

Correlation Spectroscopy (COSY): To identify scalar-coupled protons (J-coupling), primarily for determining the connectivity of protons on the individual aromatic rings.

Total Correlation Spectroscopy (TOCSY): To establish correlations between all protons within a given spin system, which is particularly useful for assigning all protons on a specific aromatic ring, even if they are not directly coupled. chemrxiv.orgchemrxiv.org

Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the phenyl group to the nitrogen at position 10 and confirming the positions of the amino and carbonyl groups on the phenazine skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): To identify through-space correlations between protons that are in close proximity. This can help to determine the preferred conformation of the phenyl ring relative to the planar phenazine core.

The data obtained from this suite of experiments allows for a comprehensive assignment of all ¹H and ¹³C chemical shifts, providing definitive proof of the compound's covalent structure in solution. chemrxiv.org

Table 1: Representative 2D-NMR Correlations for Structural Elucidation

| Experiment | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H (through bond) | Establishes proton-proton adjacencies on the phenazine and phenyl rings. |

| HSQC | ¹H-¹³C (one bond) | Links specific proton signals to their directly attached carbon atoms. |

| HMBC | ¹H-¹³C (multiple bonds) | Confirms the overall carbon skeleton and the placement of substituents. |

| NOESY | ¹H-¹H (through space) | Provides insights into the 3D conformation, especially the orientation of the phenyl group. |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which in turn allows for the calculation of the precise molecular formula. For this compound (C₁₈H₁₃N₃O), HRMS provides a mass measurement with high accuracy and resolution, enabling its differentiation from other potential compounds with the same nominal mass.

The technique would yield an exact mass-to-charge ratio (m/z) for the protonated molecule, [M+H]⁺, consistent with the elemental composition C₁₈H₁₄N₃O⁺. The high precision of HRMS (typically to within 5 ppm) serves as conclusive evidence for the molecular formula. Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide additional structural confirmation. nih.gov Characteristic fragments for this compound would likely include ions corresponding to the loss of the phenyl group or cleavage of the phenazine ring system, which helps in piecing together the molecular structure. nih.gov

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. These methods are non-destructive and provide a molecular fingerprint. nih.gov

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

N-H stretching: For the primary amine (-NH₂) group, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region.

C=O stretching: A strong absorption band for the ketone group, expected in the 1650-1680 cm⁻¹ range, characteristic of a conjugated ketone.

C=N and C=C stretching: Multiple bands in the 1500-1620 cm⁻¹ region, corresponding to the aromatic rings of the phenazine core and the phenyl substituent.

C-N stretching: Vibrations for the amine and the N-phenyl bond would appear in the 1250-1360 cm⁻¹ region.

Raman spectroscopy complements IR spectroscopy, particularly for the analysis of non-polar bonds. nih.gov It would be highly sensitive to the vibrations of the C=C bonds within the extensive aromatic system of the phenazine core, providing valuable structural information. The combined use of IR and Raman spectroscopy allows for a thorough analysis of the compound's functional groups, confirming the presence of the key amine and ketone moieties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. nih.gov This method involves diffracting X-rays through a high-quality single crystal of the substance. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov

A successful crystallographic analysis of this compound would provide:

Definitive Connectivity: Absolute confirmation of the atomic connections, validating the structure determined by NMR and MS.

Precise Molecular Geometry: Highly accurate measurements of all bond lengths, bond angles, and torsion angles.

Conformational Details: The exact orientation of the phenyl ring relative to the plane of the phenazine core.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing details about hydrogen bonding (involving the -NH₂ and C=O groups) and π-π stacking interactions between the aromatic rings.

This technique is considered the gold standard for structural determination, providing an atomic-resolution picture of the molecule. bibliotekanauki.pl

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description |

| Molecular Formula | C₁₈H₁₃N₃O |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

Advanced Optical Spectroscopy for Electronic Structure and Photophysical Properties

Advanced optical spectroscopy techniques are used to investigate the electronic properties of the molecule, which arise from the extensive conjugated π-system of the phenazine core.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be rich in features due to its extended aromatic system and the presence of heteroatoms with non-bonding electrons.

The absorption spectrum would likely display multiple bands corresponding to different electronic transitions:

π → π* transitions: Intense absorption bands, typically in the UV region (250-400 nm), arising from the conjugated phenazine system. The presence of aromatic amino acids in a structure is known to produce absorption peaks in this range. iosrjournals.orgresearchgate.netnih.gov

n → π* transitions: Weaker absorption bands, often at longer wavelengths (in the visible region), associated with the excitation of non-bonding electrons from the nitrogen atoms and the carbonyl oxygen into the anti-bonding π* orbitals.

The position and intensity of these absorption maxima (λmax) are sensitive to the molecular environment, such as solvent polarity. nih.gov Analysis of the UV-Vis spectrum provides critical information about the electronic structure and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: Expected UV-Visible Absorption Data

| Wavelength Range (nm) | Probable Transition | Associated Structural Feature |

| 250 - 290 | π → π | Phenyl ring and benzenoid part of the phenazine core |

| 350 - 450 | π → π | Extended conjugation of the entire phenazine system |

| > 450 | n → π* | Carbonyl group (C=O) and ring nitrogen atoms |

Electrochemical Analysis for Redox Properties and Reaction Mechanism Insights

General information on related compounds or analytical techniques cannot be presented, as per the strict instructions to focus solely on "this compound" and adhere to the provided outline.

Theoretical and Computational Investigations of 8 Amino 10 Phenylphenazin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of modern chemistry, offering a detailed picture of the electronic environment of a molecule. These calculations can predict a wide range of properties, from the geometry of the ground state to the nature of its molecular orbitals, which are crucial for understanding its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to a wide range of molecules, including phenazine (B1670421) derivatives, to predict their geometries, electronic properties, and redox potentials. rsc.orgrsc.org For 8-Amino-10-phenylphenazin-2-one, DFT calculations would be instrumental in determining its optimized ground state geometry. These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.

Table 1: Predicted Ground State Properties of this compound from DFT Studies on Analogous Compounds

| Property | Predicted Characteristic |

| Geometry | Largely planar phenazine core with some out-of-plane twisting of the N-phenyl group. |

| Bond Lengths | C-N and C-C bond lengths within the phenazine core will exhibit partial double bond character, indicative of aromaticity. |

| Dihedral Angles | The dihedral angle between the phenazine core and the N-phenyl ring is expected to be non-zero due to steric hindrance. |

| Stability | The conjugated π-system of the phenazine core suggests significant thermodynamic stability. |

Note: This data is predictive and based on computational studies of structurally similar phenazine derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and optical properties. researchgate.net

For this compound, the HOMO is expected to be delocalized over the electron-rich phenazine ring system and the amino group, which is a strong electron-donating group. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyrazinone ring of the phenazine core. The presence of the electron-donating amino group would be expected to raise the energy of the HOMO, while the electron-withdrawing nature of the phenazine core would lower the LUMO energy. This would result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive and possess interesting photophysical properties.

Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution within the molecule. It is anticipated that the nitrogen atoms of the phenazine ring and the oxygen atom of the carbonyl group will carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges. The amino group will also influence the charge distribution, increasing the electron density on the phenazine ring. researchgate.net

Table 2: Predicted Molecular Orbital and Charge Distribution Characteristics of this compound

| Feature | Predicted Description |

| HOMO | Delocalized over the phenazine core and the amino group, with significant contributions from the nitrogen lone pair. |

| LUMO | Primarily localized on the pyrazinone ring of the phenazine core. |

| HOMO-LUMO Gap | Expected to be relatively small, suggesting potential for chemical reactivity and visible light absorption. |

| Charge Distribution | Negative charges are predicted to be localized on the nitrogen and oxygen atoms, while the hydrogen atoms of the amino group and some carbon atoms will carry partial positive charges. |

Note: This data is predictive and based on computational studies of structurally similar phenazine derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational landscape of flexible molecules and to study their interactions with other molecules, including solvents and biological macromolecules. nih.gov

For this compound, a key flexible element is the bond connecting the phenyl group to the nitrogen atom of the phenazine ring. MD simulations can reveal the preferred rotational conformations of this phenyl group and the energy barriers between different conformations. mdpi.com This conformational flexibility could be important for its interaction with biological targets.

MD simulations are also invaluable for studying intermolecular interactions. researchgate.net The presence of the amino group and the carbonyl oxygen in this compound suggests that it can act as both a hydrogen bond donor and acceptor. The aromatic phenazine core and the phenyl group can participate in π-π stacking interactions with other aromatic molecules. Understanding these non-covalent interactions is crucial for predicting the compound's behavior in condensed phases and its binding to biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key molecular descriptors that correlate with a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds and to gain insights into their mechanism of action. nih.gov

Although no specific QSAR studies on this compound are currently available, the principles of QSAR can be applied to this molecule. A hypothetical QSAR study would involve synthesizing a series of derivatives of this compound with varying substituents and measuring their biological activity. Molecular descriptors for these compounds, such as electronic, steric, and hydrophobic parameters, would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a QSAR model that relates these descriptors to the observed activity. nih.gov Such a model could predict, for instance, how modifications to the amino or phenyl groups might enhance a particular biological effect.

Molecular Docking Studies for Ligand-Target Binding Mechanisms

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. mdpi.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. yuksekihtisasuniversitesi.edu.tr

Given the structural features of this compound, including its aromatic system, hydrogen bonding capabilities, and potential conformational flexibility, it is a plausible candidate for binding to a variety of biological targets. Molecular docking studies could be employed to investigate its potential binding to specific proteins. For example, phenazine derivatives have been shown to interact with enzymes and DNA. nih.govnih.gov

A typical molecular docking study would involve obtaining the three-dimensional structure of a target protein, often from the Protein Data Bank. The this compound molecule would then be placed in the binding site of the protein, and a scoring function would be used to evaluate the binding affinity of different orientations. The results of a docking study can provide a detailed picture of the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. nih.gov This information is invaluable for understanding the mechanism of action at a molecular level and for designing more potent and selective analogs.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of Phenazinones

Fundamental Mechanisms of Action in Diverse Biological Systems

The biological effects of phenazinone derivatives are multifaceted, arising from several fundamental mechanisms of action that have been observed across various biological systems. These mechanisms are not mutually exclusive and can often act in concert to produce the observed biological outcomes.

DNA Intercalation and Topoisomerase Inhibition Pathways

A primary mechanism by which many phenazinone derivatives exert their biological effects, particularly their antitumor activities, is through direct interaction with DNA and the modulation of key nuclear enzymes. The planar aromatic structure of the phenazine (B1670421) core is critical to this function.

Phenazine compounds, owing to their flat polycyclic scaffold, can insert themselves between the base pairs of the DNA double helix, a process known as DNA intercalation. nih.gov This binding is similar to that of known intercalating agents like ethidium bromide and can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.govsemanticscholar.org

Furthermore, many phenazinone derivatives function as potent inhibitors of topoisomerases, enzymes crucial for managing DNA topology during replication, transcription, and repair. nih.gov These compounds can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and the DNA strand. nih.govekb.eg This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and triggering cell death. nih.gov Notably, certain benzo[a]phenazine and imidazo[4,5-b]phenazine derivatives have been identified as dual inhibitors, targeting both topoisomerase I and topoisomerase II. nih.govekb.eg For instance, studies on specific phenazine compounds like XR11576 and XR5944 have confirmed their ability to stabilize topoisomerase I and II complexes on DNA in a dose-dependent manner. nih.gov

| Compound Class | Target Enzyme(s) | Mechanism of Action | Example IC50 Values | Reference |

|---|---|---|---|---|

| Imidazo[4,5-b]phenazines | Topoisomerase I & IIα | Dual Inhibitor (Poison) | Topo I: ~29 µM; Topo IIα: ~22-27 µM | ekb.eg |

| Benzo[a]phenazines | Topoisomerase I & II | Dual Inhibitor (Topo I Poison, Topo II Catalytic Inhibitor) | Effective in 1-10 µM range against cell lines | nih.gov |

| Phenazine Derivatives (General) | Topoisomerase I & II | Complex Stabilization | Not Specified | nih.govnih.gov |

Oxidative Stress Induction and Redox Cycling Mechanisms

The phenazine core is inherently redox-active, a property that underpins another significant mechanism of its biological activity: the induction of oxidative stress. researchgate.netresearchgate.net Phenazinones can participate in redox cycling within cells, a process involving their repeated reduction and oxidation. researchgate.net

In this process, a phenazinone molecule can accept an electron from a biological reducing agent, such as NADPH, to form a radical anion. This radical can then transfer the electron to molecular oxygen (O₂), generating a superoxide radical (O₂⁻) and regenerating the parent phenazinone molecule, which is then free to repeat the cycle. This futile cycling leads to the continuous production of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. nih.gov The resulting imbalance between the production of ROS and the cell's antioxidant capacity leads to a state of oxidative stress. mdpi.com This can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately inducing cell death. mdpi.com The well-studied phenazine derivative pyocyanin, for example, is known to be toxic to various organisms through its ability to cause oxidative stress. nih.gov

Enzyme Inhibition Kinetics and Specificity (e.g., Protease Inhibition)

Beyond topoisomerases, phenazinone derivatives can inhibit other enzymes, although this is a less universally characterized mechanism. The principles of enzyme inhibition kinetics help define the nature of these interactions. Inhibition can be reversible or irreversible. Reversible inhibition is categorized into three main types:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing directly with the substrate. This type of inhibition increases the apparent Michaelis constant (Kₘ) but does not affect the maximum reaction velocity (Vₘₐₓ). The inhibition can be overcome by increasing the substrate concentration. youtube.comyoutube.com

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This binding reduces the catalytic efficiency of the enzyme, decreasing Vₘₐₓ without changing Kₘ. youtube.comyoutube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, also at an allosteric site. This form of inhibition reduces both Vₘₐₓ and Kₘ. youtube.comyoutube.com

The specificity of inhibition depends on the precise molecular interactions between the phenazinone derivative and the target enzyme. While topoisomerases are a primary target class, related heterocyclic structures like aminophthalazines have been shown to inhibit other enzymes such as p38 MAP kinase and phosphodiesterases (PDE-5, PDE-10), suggesting that the broader phenazinone scaffold could be tailored to target a range of enzymes. researchgate.net The inhibitory concentration 50 (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by half, is a key parameter used to quantify the potency of such compounds. mdpi.com

| Inhibition Type | Inhibitor Binding Site | Effect on Kₘ | Effect on Vₘₐₓ |

|---|---|---|---|

| Competitive | Enzyme Active Site | Increases | Unchanged |

| Non-competitive | Allosteric site on Enzyme or ES Complex | Unchanged | Decreases |

| Uncompetitive | Allosteric site on ES Complex only | Decreases | Decreases |

Quorum Sensing Modulation Mechanisms

In the microbial world, phenazines play a crucial role as signaling molecules in a process called quorum sensing (QS). caltech.edu QS is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. researchgate.net

The phenazine pyocyanin, produced by the opportunistic pathogen Pseudomonas aeruginosa, is a well-established QS signal molecule. frontiersin.org It functions as a terminal signaling factor within the complex, interconnected QS networks of this bacterium, which include the las, rhl, and pqs systems. caltech.edufrontiersin.org By acting as a signal, pyocyanin can regulate the expression of various genes, including those involved in virulence factor production and biofilm formation. researchgate.netcaltech.edu The modulation of QS by phenazines is critical for bacterial adaptation and pathogenesis, and can even influence antibiotic resistance. nih.govnih.gov This mechanism highlights the role of phenazinones not just as toxins, but also as sophisticated regulatory molecules in bacterial communities.

Interactions with Cellular Components at the Molecular Level

The reactivity and structural features of phenazinones enable them to interact with a variety of cellular components beyond DNA and specific enzymes. Their redox activity allows them to function as electron shuttles, interfacing with cellular respiratory chains and altering electron flow. nih.govresearchgate.net This can disrupt cellular energy metabolism and contribute to oxidative stress.

Phenazines are also implicated in metal ion homeostasis, particularly iron acquisition, which is essential for bacterial survival. researchgate.net Furthermore, some studies have shown that exposure to phenazines can lead to defects in protein homeostasis, causing the misfolding and aggregation of proteins like polyglutamine and α-synuclein in model organisms. nih.gov At the regulatory level, the redox activity of phenazines can directly activate transcription factors. For example, pyocyanin has been shown to mediate a transcriptional response through the SoxR transcription factor, demonstrating a direct link between the compound's redox state and the regulation of gene expression. caltech.edu

Elucidation of Structure-Activity Relationships (SAR) in Phenazinone Derivatives

The biological activity of a phenazinone derivative is profoundly influenced by the nature and position of substituent groups on its core heterocyclic structure. Structure-activity relationship (SAR) studies aim to decipher these relationships to design more potent and selective molecules.

The presence, type, and location of functional groups on the phenazine ring system dictate the molecule's physicochemical properties, such as its planarity, electron distribution, and ability to form hydrogen bonds. These properties, in turn, govern its biological activity.

Antitumor and Cytotoxic Activity: SAR studies on benzo[a]pyrano[2,3-c]phenazines revealed that substitutions on the C ring are critical. A derivative featuring a cyano (CN) group and a p-dimethylamino phenyl substituent exhibited the highest growth inhibitory activity against a liver cancer cell line. nih.govresearchgate.net For other phenazine scaffolds, the presence of an ester linkage and a hydroxyethyl group was found to be essential for potent cytotoxicity. mdpi.com

Antibiotic Activity: For antibacterial effects, hydroxylation and hydroxy-methylation on the phenazine core are considered important modifications for enhancing potency. mdpi.com

Topoisomerase Inhibition: The introduction of an alkylamino side chain at the C-5 position of benzo[a]phenazine derivatives was shown to be crucial for their ability to effectively inhibit both topoisomerase I and II. nih.gov

Receptor Binding: While not phenazinones, studies on structurally related 1-phenylbenzazepines provide insights that may be applicable. For these molecules, a C-8 amino group was found to restore and improve affinity for the D1 dopamine receptor, possibly due to its characteristics as a hydrogen-bond donor. nih.gov This suggests that the 8-amino group in a compound like 8-Amino-10-phenylphenazin-2-one could play a significant role in its molecular interactions and biological target profile.

Impact of Substituent Effects on Mechanistic Potency

The biological potency of phenazinone derivatives is profoundly influenced by the nature and position of substituents on the core phenazine structure. The introduction of different functional groups can alter the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule, thereby modulating its interaction with biological targets.

For instance, studies on various phenazine derivatives have highlighted the importance of amino groups and their substitution patterns. The presence of an amino group can enhance the biological activity, and this activity can be further tuned by the nature of the substituents on the nitrogen atom. In the context of anticancer activity, a series of 2-phenazinamine derivatives were synthesized and evaluated, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines, including K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) nih.gov. For example, 2-chloro-N-(phenazin-2-yl)benzamide showed a potent anticancer effect, suggesting that acylation of the amino group can be a beneficial strategy for enhancing potency nih.gov.

The position of substituents is also critical. Studies on phenazine 5,10-dioxides, such as the natural products myxin and iodinin, have shown that the placement of oxygen-containing substituents is crucial for their biological activity. Specifically, 1-OH-3-O-alkyl substituted derivatives exhibited high efficacy against Mycobacterium tuberculosis and low toxicity in normal cells, whereas 2,3-substituted regioisomers were inactive nih.gov. This highlights the stringent structural requirements for activity within this subclass of phenazines.

| Compound/Scaffold | Substituent(s) | Observed Effect on Biological Activity |

| 2-Phenazinamine Derivatives | 2-chloro-N-(phenazin-2-yl)benzamide | Potent anticancer activity against K562 and HepG2 cells nih.gov |

| Phenazine 5,10-dioxides | 1-OH-3-O-alkyl | High efficacy against M. tuberculosis, low toxicity nih.gov |

| Phenazine 5,10-dioxides | 2,3-substitution | Inactive nih.gov |

| 1-Arylpiperazines | Electron-withdrawing group on aryl ring | Increased planarity, potentially affecting DNA intercalation researchgate.net |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it governs the molecule's ability to bind to its target receptor or enzyme. For phenazinone derivatives, the relative orientation of substituent groups can significantly impact their pharmacological profile.

For this compound, the orientation of the N-10 phenyl group relative to the phenazinone core would be a key conformational feature. A more planar conformation might facilitate intercalation into DNA, a mechanism implicated in the anticancer activity of some phenazine derivatives. Conversely, a more twisted conformation could be favored for interaction with specific protein binding pockets. Computational modeling studies on related systems, such as 2-substituted piperazines, have been used to understand conformational preferences and how they relate to binding at specific receptors nih.gov.

Stereochemical Influences on Mechanistic Pathways

Stereochemistry plays a crucial role in the biological activity of many pharmaceutical agents. While specific studies on the stereoisomers of this compound are not available, the principles of stereoselectivity in drug action are well-established. If a chiral center exists within a phenazinone derivative, it is highly likely that the different enantiomers or diastereomers will exhibit distinct biological activities.

The differential activity of stereoisomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. This often leads to one stereoisomer (the eutomer) having a significantly higher affinity for the target than the other (the distomer). In some cases, the distomer may be inactive or even exhibit undesirable side effects.

Although the core phenazine structure is planar and achiral, the introduction of certain substituents can create chiral centers. For example, if the amino group at the 8-position were to be further substituted with a chiral moiety, or if a chiral center were present on the N-10 phenyl group, one would expect to see differences in the biological activity of the resulting stereoisomers.

Investigation of Specific Biological Pathways Modulated by Phenazinone Compounds

Phenazinone compounds have been shown to modulate a variety of biological pathways, contributing to their diverse pharmacological effects. A primary mode of action for many phenazine derivatives is their ability to induce the formation of reactive oxygen species (ROS). This can lead to oxidative stress and subsequent cellular damage, a mechanism that is particularly effective against cancer cells and microbial pathogens.

The anticancer activity of some phenazine derivatives has been linked to the induction of apoptosis. For example, a study on 2-phenazinamine derivatives found that the most potent compound induced apoptosis in cancer cells, a process that was investigated using flow cytometry nih.gov. Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells.

Furthermore, some phenazine derivatives have been identified as inhibitors of topoisomerase enzymes. Topoisomerases are essential for DNA replication and repair, and their inhibition can lead to cell cycle arrest and cell death. The planar structure of the phenazine core is well-suited for intercalation between DNA base pairs, which can disrupt the function of these enzymes.

In the context of antimicrobial activity, phenazines can interfere with various cellular processes in bacteria and fungi. Their redox activity can disrupt the electron transport chain, leading to a breakdown in cellular energy production.

While the specific pathways modulated by this compound have yet to be elucidated, the existing body of research on related phenazinone compounds suggests that its biological activity is likely to be mediated through one or more of these established mechanisms. Further research is needed to fully characterize the pharmacological profile of this specific compound.

Advanced Applications in Chemical and Biological Research

Development as Mechanistic Probes for Cellular Pathways

Phenazine (B1670421) derivatives have been instrumental in the elucidation of various cellular pathways, primarily owing to their redox-active nature. They can act as electron shuttles, accepting and donating electrons, which allows them to modulate and report on cellular redox states. nih.gov This capability has been harnessed to study processes such as microbial metabolism and oxidative stress.

Certain phenazines produced by bacteria, like pyocyanin from Pseudomonas aeruginosa, are known virulence factors that can intercept electrons from cellular electron transport chains. nih.gov This property has been exploited by researchers to probe the mechanisms of bacterial pathogenesis and host-pathogen interactions. nih.gov By introducing synthetic phenazine derivatives with tailored redox potentials, researchers can systematically investigate the impact of redox modulation on specific cellular functions.

Furthermore, some phenazine derivatives have been developed as fluorescent probes for the detection of reactive oxygen species (ROS) within cells. For instance, a near-infrared (NIR) fluorescent probe based on a reduced phenazine scaffold has been designed to detect hydrogen peroxide (H2O2) in living cells. rsc.org This "turn-on" probe exhibits a significant increase in fluorescence upon reaction with H2O2, enabling the visualization and quantification of this important signaling molecule in various physiological and pathological processes. rsc.org The ability to design probes with large Stokes shifts (the difference between the maximum absorption and emission wavelengths) is a key advantage of phenazine-based fluorophores, as it minimizes self-quenching and improves the signal-to-noise ratio in complex biological environments. rsc.org

Table 1: Examples of Phenazine Derivatives as Mechanistic Probes

| Phenazine Derivative | Application | Mechanism of Action |

|---|---|---|

| Pyocyanin (PYO) | Probing bacterial electron transport | Acts as a mobile electron carrier, accepting electrons from components of the photosynthetic or respiratory chain. nih.gov |

| PCN-BP | Detection of intracellular H2O2 | A "turn-on" NIR fluorescent probe that increases emission upon oxidation by H2O2. rsc.org |

Applications in Advanced Analytical Chemistry (non-diagnostic contexts)

The unique electrochemical and optical properties of phenazines have led to their widespread use in advanced analytical chemistry. Their ability to be electrochemically polymerized onto electrode surfaces allows for the creation of modified electrodes with enhanced sensitivity and selectivity for various analytes. researchgate.net

In the realm of electrochemical sensors, phenazine dyes and their polymers are frequently employed as redox mediators. tandfonline.com They facilitate electron transfer between the analyte and the electrode surface, often at a lower overpotential, thereby improving the analytical performance of the sensor. researchgate.net These sensors have been developed for the determination of a wide range of molecules, including adenosine and ascorbate. tandfonline.com The combination of phenazines with nanomaterials, such as carbon nanotubes or titanium dioxide nanoparticles, can further enhance the sensitivity and lower the detection limits of these electrochemical sensors. tandfonline.com

Optically, phenazine derivatives have been developed as fluorescent probes for the detection of specific analytes in environmental and chemical samples. rsc.org For example, a dibenzo[a,c]phenazine-based fluorescent probe has been synthesized for the selective and rapid detection of thiophenols in water. nih.gov This probe demonstrates a significant change in its fluorescence properties upon binding to thiophenols, allowing for their quantification with high sensitivity and a low detection limit. nih.gov The robust nature of some of these probes, which can function over a wide pH range, makes them particularly suitable for environmental monitoring applications. nih.gov Other phenazine derivatives have been designed as fluorescent sensors for detecting harmful substances like formaldehyde. rsc.org

Table 2: Analytical Applications of Phenazine-Based Systems

| Phenazine System | Analyte | Analytical Technique | Key Features |

|---|---|---|---|

| Dibenzo[a,c]phenazine-based probe | Thiophenols | Fluorescence Spectroscopy | High selectivity and sensitivity, large Stokes shift, wide operational pH range. nih.gov |

| 1H- researchgate.netrsc.orgtandfonline.comtriazole[4,5-b]phenazine (PHTA) | Formaldehyde | Fluorescence Sensing | Can be used in both solution and solid state for sensitive and selective detection. rsc.org |

Role in Bio-Inspired Chemical Systems and Sensors

The development of bio-inspired chemical systems, which mimic the recognition and signaling mechanisms found in nature, is a rapidly growing field of research. Phenazine derivatives have found a niche in the construction of such systems, particularly in the area of biosensors. rsc.orgtandfonline.com Bio-inspired sensors often utilize biological recognition elements, such as enzymes or aptamers, in conjunction with a signal transducer. Phenazines can play a crucial role as part of the transduction mechanism.

Electrochemical aptamer-based (E-AB) sensors are a class of biosensors that use short, single-stranded DNA or RNA sequences (aptamers) as the recognition element. An amine-reactive phenazine ethosulfate (arPES) has been developed as a novel redox probe for E-AB sensors. nih.gov In this system, the phenazine is conjugated to the terminus of an aptamer. Upon binding of the target molecule to the aptamer, the conformation of the aptamer changes, altering the distance between the phenazine redox probe and the electrode surface, which in turn leads to a measurable change in the electrochemical signal. nih.gov

The principles of molecular imprinting, a technique that creates synthetic receptors with binding sites tailored for a specific molecule, can be considered a bio-inspired approach to sensor design. While not directly involving phenazines, the concept of mimicking biological recognition is central. researchgate.net The versatility of phenazine chemistry suggests potential for their incorporation into such biomimetic systems in the future.

Furthermore, the study of naturally occurring phenazines in microbial communities provides inspiration for the design of new sensor systems. For instance, phenazines are involved in quorum sensing, a process of cell-to-cell communication in bacteria. nih.gov Understanding how bacteria use these molecules to sense their environment and communicate could inform the development of novel sensors for monitoring bacterial populations or detecting infections. nih.gov

Table 3: Phenazines in Bio-Inspired Systems

| System | Application | Principle |

|---|---|---|

| Amine-reactive phenazine ethosulfate (arPES) in E-AB sensors | Thrombin detection | The phenazine acts as a redox reporter, and its signal is modulated by the target-induced conformational change of the aptamer. nih.gov |

Derivatization Strategies and Analogue Synthesis for Mechanistic Probing

Rational Design of Novel Derivatives for Enhanced Mechanistic Specificity

The rational design of novel derivatives of 8-Amino-10-phenylphenazin-2-one is centered on the principle of structure-activity relationships (SAR). By systematically altering the chemical structure of the parent compound, researchers can probe its interactions with biological systems and refine its activity towards a specific target. This approach often involves computational modeling to predict how structural changes will affect the molecule's properties.

Key strategies in the rational design of phenazine (B1670421) derivatives include:

Modification of Substituents: The amino and phenyl groups on the phenazine core are primary targets for modification. Altering the electronic properties of these substituents can influence the redox potential and reactivity of the entire molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the phenazine ring system.

Introduction of Functional Groups: The addition of specific functional groups can introduce new properties or enhance existing ones. For example, incorporating hydrophilic or lipophilic moieties can alter the solubility and biodistribution of the compound.

Steric Hindrance: Introducing bulky groups can provide insights into the spatial requirements of the molecule's binding site.

The following table summarizes potential modifications and their expected impact on the properties of this compound derivatives.

| Modification Site | Type of Modification | Potential Impact on Properties |

| 8-Amino Group | Acylation, Alkylation | Altered hydrogen bonding capacity, modified solubility |

| 10-Phenyl Group | Substitution (e.g., with -OH, -Cl, -OCH3) | Modified electronic properties, altered steric profile |

| Phenazine Core | Introduction of halogens or other groups | Changes in redox potential, altered spectroscopic properties |

These rationally designed derivatives serve as chemical tools to map the pharmacophore of this compound and to identify the key structural features responsible for its biological activity.

Synthesis of Labeled Compounds for Detailed Mechanistic Studies (e.g., Isotopic Labeling)

To gain a deeper understanding of the metabolic fate and mechanism of action of this compound, the synthesis of labeled compounds is indispensable. Isotopic labeling, in particular, allows for the precise tracking of the molecule and its metabolites in biological systems without altering its chemical properties.

Commonly used isotopes for labeling organic molecules include:

Stable Isotopes: Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are frequently used. These isotopes can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Radioactive Isotopes: Tritium (³H) and Carbon-14 (¹⁴C) are beta-emitters that can be detected with high sensitivity using liquid scintillation counting or autoradiography.

The synthesis of isotopically labeled this compound would likely involve the use of a labeled precursor in the synthetic route. For example, a ¹⁴C-labeled aniline (B41778) could be used to introduce the radiolabel into the phenazine core. The choice of the isotope and its position in the molecule depends on the specific research question being addressed.

| Isotope | Labeling Position | Application in Mechanistic Studies |

| ¹⁴C | Phenazine core | Tracing the distribution and excretion of the compound |

| ³H | Phenyl group | Studying metabolic transformations of the phenyl moiety |

| ¹⁵N | Amino group | Investigating the role of the amino group in binding interactions |

These labeled compounds are invaluable for pharmacokinetic studies, metabolite identification, and for quantifying the engagement of the molecule with its biological targets.

Conjugation and Hybrid Molecule Development for Targeted Research

Conjugation chemistry offers a powerful strategy to create hybrid molecules that combine the properties of this compound with other functional moieties. This approach can be used to direct the compound to specific cells or tissues, to enhance its therapeutic efficacy, or to create novel research tools.

Potential conjugation partners for this compound include:

Targeting Ligands: Peptides, antibodies, or small molecules that bind to specific cell surface receptors can be conjugated to deliver the phenazine derivative to a particular cell type.

Polymers: Conjugation to polymers such as polyethylene glycol (PEG) can improve the solubility and pharmacokinetic profile of the compound.

Fluorophores: Attaching a fluorescent dye allows for the visualization of the compound's distribution in cells and tissues using fluorescence microscopy.

The development of such conjugates requires chemical handles on the this compound structure that can be selectively modified without disrupting its activity. The 8-amino group, for instance, could serve as a point of attachment for various conjugation partners.

The design of hybrid molecules is a rapidly advancing field that holds great promise for the development of targeted therapies and sophisticated research probes based on the this compound scaffold.

Future Directions and Emerging Research Avenues in 8 Amino 10 Phenylphenazin 2 One Research

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of phenazinone-based compounds. These computational tools can accelerate the identification of novel drug candidates and provide insights into their mechanisms of action.

Predictive Modeling of Physicochemical Properties: AI algorithms can be trained to predict the physicochemical properties of novel phenazinone derivatives, such as solubility, bioavailability, and toxicity, based on their molecular structures. nih.gov This predictive capability allows researchers to prioritize compounds with a higher likelihood of success in later stages of development, thereby optimizing the drug discovery pipeline. nih.gov For instance, ML models have been successfully used to predict the redox potentials of phenazine (B1670421) derivatives, a key property related to their biological activity. acs.orgnih.govnih.gov

De Novo Drug Design: Generative adversarial networks (GANs) and other deep learning models are being employed for the de novo design of molecules. nih.gov These AI systems can generate novel molecular structures with optimized properties tailored to a specific biological target. nih.gov This approach could lead to the creation of highly potent and selective phenazinone-based therapeutics that were not previously conceptualized.

A comparative study of different machine learning models for predicting the redox potential of phenazine derivatives is summarized in the table below.

| Model Type | Feature Set | R² (Test Set) | MAE (Test Set) (V) |

| Linear Models | 2D Molecular Features | > 0.98 | < 0.07 |

| Non-linear Models | 2D Molecular Features | > 0.98 | < 0.07 |

| Linear Models | 3D Molecular Features | Variable | Variable |

| Non-linear Models | 3D Molecular Features | Variable | Variable |

| Linear Models | Molecular Fingerprints | Variable | Variable |

| Non-linear Models | Molecular Fingerprints | Variable | Variable |

| This table is based on data from a comparative study of twenty different linear and non-linear machine-learning models. chemrxiv.orgchemrxiv.org |

Exploration of Novel Mechanistic Paradigms and Unconventional Biological Interactions

Future research on 8-Amino-10-phenylphenazin-2-one and its analogues will likely delve into previously unexplored biological activities and mechanisms of action. The redox-active nature of the phenazine core provides a foundation for a wide range of biological effects. nih.gov

Targeting Non-Canonical Pathways: While many studies have focused on the direct antimicrobial or anticancer effects of phenazinones, there is growing interest in their ability to modulate non-canonical signaling pathways. nih.gov For example, some phenazines have been shown to interfere with topoisomerase I and II activities in eukaryotic cells, suggesting a potential role in cancer therapy beyond direct cytotoxicity. nih.gov Future investigations may uncover interactions with less conventional targets, such as protein-protein interactions or allosteric regulatory sites on enzymes. For instance, phenazine-based small molecules have been identified as inhibitors of MEMO1, a protein involved in breast cancer cell migration. nih.gov

Interactions with the Microbiome: The role of phenazines in microbial communities is a burgeoning area of research. These compounds are known to be involved in bacterial communication (quorum sensing), biofilm formation, and interspecies competition. caltech.edunih.gov Future studies will likely explore how synthetic phenazinones can be used to manipulate microbial communities, for example, to inhibit the growth of pathogenic bacteria or to promote the growth of beneficial microbes.

Unconventional Biological Functions: The diverse biological activities of phenazines suggest that they may have functions beyond their traditionally recognized roles. nih.govmdpi.com For instance, some phenazines have been implicated in iron acquisition and homeostasis. nih.gov The ability of phenazines to capture biogenic thiols and potentially crosslink proteins opens up new avenues for investigating their roles in protein aggregation and degeneration processes. nih.gov

Advanced Synthetic Methodologies for Complex and Highly Functionalized Phenazinone Analogues

The development of novel and efficient synthetic methods is crucial for accessing a wider range of phenazinone analogues with diverse functionalities. This will enable a more systematic exploration of their structure-activity relationships.

Green and Efficient Synthesis: There is a growing emphasis on developing environmentally friendly synthetic methods. guidechem.com This includes the use of green solvents, catalyst-free reactions, and energy-efficient techniques like microwave-assisted and ultrasound-promoted synthesis. guidechem.comresearchgate.net These approaches not only reduce the environmental impact of chemical synthesis but can also lead to higher yields and shorter reaction times.

Multicomponent Reactions: One-pot, multicomponent reactions are becoming increasingly popular for the synthesis of complex heterocyclic compounds like phenazines. beilstein-journals.orgnih.gov These reactions allow for the construction of the phenazine core and the introduction of multiple functional groups in a single step, which is more efficient than traditional multi-step syntheses.

Late-Stage Functionalization: The ability to modify the phenazinone scaffold at a late stage in the synthesis is highly desirable as it allows for the rapid generation of a library of analogues from a common intermediate. Future research will likely focus on developing new methods for the regioselective functionalization of the phenazine ring system, including C-H activation and cross-coupling reactions.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. The application of flow chemistry to the synthesis of phenazinones could enable the efficient and automated production of these compounds.

A summary of some modern synthetic approaches for phenazine derivatives is presented below.

| Synthetic Method | Key Features |

| Wohl-Aue Reaction | Classical method involving the reaction of nitrobenzene and aniline (B41778). wikipedia.org |

| Beirut Method | A common approach for phenazine synthesis. nih.gov |

| Condensation of 1,2-diaminobenzenes | Reaction with 2-carbon units to form the phenazine core. nih.gov |

| Reductive Cyclization of Diphenylamines | A method to form the heterocyclic ring system. nih.gov |

| Oxidative Cyclization | Cyclization of 1,2-diaminobenzene or diphenylamine through oxidation. nih.gov |

| Pd-catalyzed N-arylation | A modern cross-coupling method for forming C-N bonds. nih.gov |

| Multicomponent Approaches | One-pot synthesis involving three or more reactants. nih.gov |

| Green Synthesis Methods | Includes mechanical, solvent-free, and microwave-assisted synthesis. guidechem.com |

Expanding the Role of Phenazinones in Fundamental Chemical Biology Beyond Traditional Applications

The unique photophysical and chemical properties of phenazinones make them valuable tools for studying biological systems. researchgate.netrsc.org Future research will likely see an expansion of their applications in chemical biology.

Fluorescent Probes and Sensors: The inherent fluorescence of many phenazine derivatives makes them ideal candidates for the development of molecular probes and sensors. researchgate.netrsc.orgrsc.org These probes can be designed to detect specific analytes, such as reactive oxygen species (ROS), metal ions, or thiols, within living cells. rsc.orgrsc.org For example, a dibenzo[a,c]phenazine-based fluorescent probe has been developed for the fast and selective detection of thiophenols in environmental water. rsc.org Another near-infrared fluorescent probe based on dibenzo[a,c]phenazine has been designed for the detection of superoxide anions in cells. nih.gov

Molecular Imaging Agents: Phenazinones with tailored properties, such as near-infrared (NIR) emission and large Stokes shifts, are being developed for in vivo imaging applications. rsc.org These agents can be used to visualize biological processes in real-time and to track the biodistribution of drugs.

Tools for Studying Electron Transfer: The redox-active nature of phenazines makes them excellent tools for studying biological electron transfer processes. researchgate.net They can be used to probe the activity of redox-sensitive enzymes and to investigate the role of electron transport in various cellular pathways.

Photosensitizers in Photodynamic Therapy (PDT): Fluorescent phenazines can act as photosensitizers in PDT, a cancer treatment modality that uses light to activate a drug that then generates cytotoxic reactive oxygen species to kill cancer cells. guidechem.com The development of new phenazinone-based photosensitizers with improved efficacy and tumor selectivity is an active area of research.

The table below highlights some of the emerging applications of phenazinones in chemical biology.

| Application | Description |

| Fluorescent Probes | Detection of specific analytes like ROS, metal ions, and thiols in biological systems. rsc.orgrsc.org |

| Molecular Imaging | Visualization of biological processes and drug distribution using probes with optimized optical properties. rsc.org |

| Electron Transfer Studies | Investigation of biological redox processes due to their inherent redox activity. researchgate.net |

| Photodynamic Therapy | Use as photosensitizers to generate reactive oxygen species for cancer therapy. guidechem.com |

| Organic Electronics | Application as electroactive materials in organic light-emitting diodes (OLEDs) and other electronic devices. guidechem.comacs.org |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Amino-10-phenylphenazin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of substituted quinones with phenylhydrazine derivatives under acidic or basic conditions. For example, refluxing 1,2-naphthoquinone with phenylhydrazine hydrochloride in ethanol at 80°C for 6 hours yields intermediates, followed by oxidation with FeCl₃ to form the phenazinone core. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., FeCl₃ vs. H₂O₂) . Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : UV-Vis spectroscopy (λmax ~450 nm in DMSO) and FT-IR (N-H stretching at 3300 cm⁻¹, C=O at 1680 cm⁻¹) provide preliminary identification. Contradictions in NMR data (e.g., aromatic proton splitting patterns) may arise from solvent polarity or tautomerism. To resolve this, use deuterated DMSO for NMR to stabilize the amino group and compare with computational predictions (DFT-based chemical shift calculations) . Cross-validation with X-ray crystallography, where feasible, is ideal .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should employ HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to monitor degradation products. At pH < 5, protonation of the amino group reduces solubility, leading to precipitation. Above pH 8, hydrolysis of the ketone moiety occurs, forming phenolic byproducts. Buffered solutions (pH 6–7) at 4°C show <5% degradation over 72 hours .

Advanced Research Questions

Q. What mechanistic insights explain the redox behavior of this compound in electrochemical applications?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals two quasi-reversible redox peaks at -0.5 V and +0.3 V (vs. Ag/AgCl), corresponding to phenazine ring reduction and amine oxidation. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can map HOMO/LUMO distributions to rationalize electron-transfer pathways. Discrepancies between experimental and computational data may arise from solvent effects or aggregation, necessitating microelectrode studies to minimize diffusion-layer artifacts .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., NADH-dependent enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450) identifies key interactions: hydrogen bonding between the amino group and Glu267, and π-π stacking of the phenyl ring with Phe113. ADME predictions (SwissADME) assess bioavailability, but discrepancies in logP values (experimental vs. computed) require validation via shake-flask assays .

Q. What experimental strategies resolve contradictions in reported fluorescence quantum yields (Φ) for this compound?

- Methodological Answer : Discrepancies in Φ (e.g., 0.2 vs. 0.4) often stem from solvent polarity or excitation wavelength differences. Standardize measurements using an integrating sphere with Rhodamine B as a reference (Φ = 0.31 in ethanol). Correct for inner-filter effects by diluting samples to OD < 0.1 at λex. Time-resolved fluorescence (TCSPC) can further clarify non-radiative decay pathways .

Q. What role does substituent positioning play in modulating the photophysical properties of this compound derivatives?

- Methodological Answer : Systematic substitution at the 2-, 4-, and 7-positions with electron-withdrawing groups (e.g., -NO₂) red-shifts absorption maxima by 20–30 nm due to enhanced conjugation. Synthesize derivatives via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) and compare Stokes shifts. Transient absorption spectroscopy identifies triplet-state lifetimes, critical for applications in photocatalysis .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in cell-based assays?

- Methodological Answer : Contradictions may arise from cell-line variability (e.g., HeLa vs. HEK293) or assay conditions (MTT vs. resazurin). Normalize data to internal controls (e.g., cisplatin) and replicate experiments across multiple cell lines. Use RNA sequencing to identify off-target gene expression changes linked to apoptosis pathways. Meta-analysis of existing datasets (e.g., ChEMBL) can contextualize outliers .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (IC₃₀ calculation) using GraphPad Prism. Assess goodness-of-fit via R² and Akaike Information Criterion (AIC). For non-monotonic responses (e.g., hormesis), apply Bayesian hierarchical models to account for heteroscedasticity. Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。